molecular formula C13H17NS B11519089 3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline

3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline

Cat. No.: B11519089
M. Wt: 219.35 g/mol
InChI Key: GPNCOMVPFBBDOD-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of three methyl groups and a methylsulfanyl group attached to the isoquinoline core.

Preparation Methods

The synthesis of 3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3,3,5-trimethyl-1-(methylsulfanyl)hexane-1-thione with a suitable reagent can lead to the formation of the desired isoquinoline derivative . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

Scientific Research Applications

3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline has various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its structural features may contribute to its activity against specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

3,3,5-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

3,3,5-trimethyl-1-methylsulfanyl-4H-isoquinoline

InChI

InChI=1S/C13H17NS/c1-9-6-5-7-10-11(9)8-13(2,3)14-12(10)15-4/h5-7H,8H2,1-4H3

InChI Key

GPNCOMVPFBBDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(N=C(C2=CC=C1)SC)(C)C

Origin of Product

United States

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